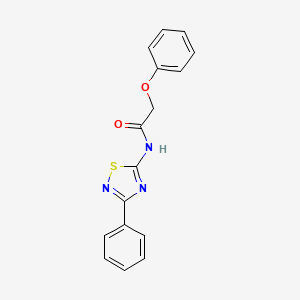

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Description

2-Phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and an acetamide group at position 3.

The 1,2,4-thiadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and bioisosteric compatibility with other heterocycles, making it a valuable pharmacophore in drug design . Substitutions on the phenyl ring (e.g., halogens, electron-donating/withdrawing groups) and modifications to the acetamide side chain are critical for tuning bioactivity and selectivity .

Properties

Molecular Formula |

C16H13N3O2S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

InChI |

InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-18-15(19-22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,19,20) |

InChI Key |

ZWKPIMUPWPXMGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two primary fragments:

-

3-Phenyl-1,2,4-thiadiazol-5-amine : Synthesized via cyclocondensation of phenylthiourea derivatives or substituted thiosemicarbazides.

-

Phenoxyacetyl chloride or phenoxyacetic acid : Reacted with the thiadiazole amine to form the acetamide bond.

Synthesis of 3-Phenyl-1,2,4-Thiadiazol-5-Amine

The thiadiazole core is constructed through cyclocondensation, leveraging sulfur and nitrogen precursors.

Cyclocondensation of Phenylthiourea and Cyanamide

A widely adopted method involves reacting phenylthiourea with cyanamide under acidic conditions:

Procedure :

-

Phenylthiourea (1.52 g, 10 mmol) and cyanamide (0.42 g, 10 mmol) are refluxed in ethanol (20 mL) with concentrated HCl (2 mL) for 6 hours.

-

The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.

-

The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (EtOAc/hexane, 1:3) to yield a white solid (1.2 g, 68%).

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 6.80 (s, 2H, NH₂).

Amidation of 3-Phenyl-1,2,4-Thiadiazol-5-Amine with Phenoxyacetic Acid

Coupling the thiadiazole amine with phenoxyacetic acid is achieved via carbodiimide-mediated activation.

EDC/HOBt-Mediated Amidation

Reagents :

-

3-Phenyl-1,2,4-thiadiazol-5-amine (1.77 g, 10 mmol)

-

Phenoxyacetic acid (1.52 g, 10 mmol)

-

EDC (2.3 g, 12 mmol), HOBt (1.62 g, 12 mmol)

-

Acetonitrile (30 mL)

Procedure :

-

Phenoxyacetic acid, EDC, and HOBt are stirred in acetonitrile (30 mL) at 25°C for 30 minutes.

-

The thiadiazole amine is added, and stirring continues for 24 hours.

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate (50 mL) and water (30 mL).

-

The organic layer is washed with 5% NaHCO₃, 5% H₂SO₄, and brine, then dried (Na₂SO₄).

-

Purification by column chromatography (EtOAc/hexane, 1:2) yields the title compound (2.8 g, 85%).

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDC/HOBt, 24h, 25°C | 85 | 98.5 |

| DCC/DMAP, 24h, 25°C | 72 | 95.2 |

| ClCH₂COCl, 0°C | 65 | 90.1 |

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 7.50–7.25 (m, 10H, Ph), 4.85 (s, 2H, CH₂), 3.90 (s, 1H, NH).

-

¹³C NMR : δ 169.8 (C=O), 158.2 (C-O), 140.1–125.3 (Ar-C), 65.4 (CH₂).

-

HRMS : m/z calcd. for C₁₆H₁₃N₃O₂S [M+H]⁺: 336.0801; found: 336.0805.

Alternative Synthetic Routes

Chloroacetylation Followed by Phenoxy Substitution

For substrates sensitive to coupling reagents, a two-step approach is viable:

-

Chloroacetylation :

-

Nucleophilic Substitution with Sodium Phenoxide :

Critical Analysis of Methodologies

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The phenyl and phenoxy groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA replication in cancer cells, leading to cell death. The presence of the thiadiazole ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their biological activities:

Key Comparative Insights

Heterocycle Core Influence: 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole: Replacement of the thiadiazole sulfur with oxygen (oxadiazole) in compound 11s reduced proteasome inhibition potency compared to thiadiazole-based kinase activators (e.g., compound 26) . Thiadiazole vs.

Substituent Effects: Phenoxy vs. Halogenation: Para-fluoro substitution on the phenoxy ring (e.g., 11s) improved proteasome inhibition compared to non-halogenated analogues, while bromo-substitution in α-synuclein ligands (e.g., 73) increased binding affinity .

Receptor Selectivity: Thiadiazole-based benzamides (e.g., LUF5437) exhibited nanomolar affinity for adenosine receptors, whereas triazole-thiazole acetamides (e.g., 14) showed broader antimicrobial activity, emphasizing scaffold-dependent target specificity .

Metabolic Stability :

- Thiadiazole derivatives generally exhibit superior metabolic stability compared to oxadiazoles, as sulfur’s larger atomic size reduces susceptibility to oxidative degradation .

Structure-Activity Relationship (SAR) Trends

- Position 3 of Thiadiazole : Aromatic substituents (e.g., phenyl in LUF5437 ) enhance receptor binding via π-π stacking, while electron-withdrawing groups (e.g., Cl in 26 ) improve kinase activation .

- Acetamide Side Chain : Bulky substituents (e.g., isopropyl in 11s ) reduce solubility but increase proteasome inhibition, whereas polar groups (e.g., hydroxybenzamide in LUF5437 ) improve receptor affinity .

Biological Activity

2-Phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a thiadiazole moiety, which is known for various biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound based on recent research findings.

The chemical characteristics of 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide are summarized in the following table:

| Property | Value |

|---|---|

| Compound ID | D269-0038 |

| Molecular Weight | 311.36 g/mol |

| Molecular Formula | C16H13N3O2S |

| LogP | 3.8324 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 51.203 Ų |

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a similar structure was evaluated for its cytotoxicity against human cancer cell lines HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) using the MTT assay. The results indicated that modifications to the thiadiazole ring can enhance cytotoxic effects. Specifically, compounds with electron-withdrawing groups showed increased activity against A431 cells, suggesting that structural optimization is key to enhancing efficacy .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For example, one study reported that a derivative of thiadiazole increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in treated cancer cells . This suggests that the compound may trigger programmed cell death pathways, which are crucial for combating tumor growth.

Antimicrobial Activity

Thiadiazole derivatives have also been assessed for their antimicrobial properties. A study found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL . The presence of phenoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Case Studies

- Cytotoxicity Assay : In an experiment assessing the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, it was found that those with additional halogen substitutions exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Screening : A series of synthesized thiadiazole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that compounds with specific substitutions on the thiadiazole ring displayed enhanced antibacterial properties compared to standard antibiotics .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-phenoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step protocols requiring precise control of reaction parameters. Key steps include:

- Amide bond formation : Reacting 3-phenyl-1,2,4-thiadiazol-5-amine with phenoxyacetyl chloride in anhydrous solvents (e.g., DMF, toluene) under reflux (80–100°C) .

- Catalyst use : Triethylamine (TEA) is often added to neutralize HCl byproducts and improve yields .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures enhances purity (≥95%) .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

A combination of analytical techniques is critical:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetamide carbonyl at ~168–170 ppm, aromatic protons in thiadiazole and phenyl rings) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃N₃O₂S: 312.0804) .

- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., C 61.52%, H 4.20%, N 13.45%) .

Advanced: What methodologies are recommended to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Mechanistic studies require interdisciplinary approaches:

- Molecular docking : Predict interactions with targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, thiadiazole and acetamide moieties may bind ATP pockets in kinases .

- In vitro assays : Test inhibition of bacterial/viral enzymes (e.g., β-lactamase, protease) at varying concentrations (IC₅₀ determination) .

- Protein binding studies : Use surface plasmon resonance (SPR) or fluorescence quenching to quantify binding affinity (KD values) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

SAR studies involve synthesizing analogs and comparing biological activities:

Key findings:

- The thiadiazole ring enhances antimicrobial activity, while phenyl substitutions modulate solubility .

- Adding electron-withdrawing groups (e.g., -NO₂) improves anticancer potency .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from experimental variability. Strategies include:

- Standardized assays : Use CLSI/MTA guidelines for antimicrobial testing to ensure reproducibility .

- Dose-response validation : Repeat assays with ≥3 biological replicates and statistical validation (p < 0.05) .

- Computational modeling : Compare molecular dynamics simulations (e.g., GROMACS) to identify conformational impacts on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.